molecular formula C25H33N3O3S2 B1234248 (+)-Myxothiazol

(+)-Myxothiazol

Cat. No.: B1234248
M. Wt: 487.7 g/mol
InChI Key: XKTFQMCPGMTBMD-YCSHSZEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. It is known for its role as an inhibitor of the mitochondrial cytochrome bc1 complex (coenzyme Q - cytochrome c reductase). This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .

Preparation Methods

Myxothiazol can be synthesized through a convergent total synthesis approach. The synthesis involves the elaboration of the (S)-E,E-diene thioamide, conversion into the bis-thiazole, and Wittig reactions between the bis-thiazole and an aldehyde. The substituted β-methoxyacrylate aldehyde is produced via an Evans asymmetric aldol protocol or via the 2H-pyran-2-one . Industrial production methods involve the cultivation of Myxococcus fulvus, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Myxothiazol undergoes various chemical reactions, including oxidation and substitution. It is a competitive inhibitor of ubiquinol and binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein . Common reagents used in these reactions include sodium dithionite and other redox agents . The major products formed from these reactions are typically derivatives of myxothiazol with modified functional groups.

Scientific Research Applications

Myxothiazol has a wide range of scientific research applications. It is used in chemistry for studying electron transfer processes and mitochondrial function. In biology, it is used to investigate the role of the bc1 complex in cellular respiration. In medicine, myxothiazol is explored for its potential as an antifungal antibiotic, as it inhibits the growth of many yeasts and fungi . Additionally, it has applications in industry for the development of new antibiotics and other bioactive compounds .

Mechanism of Action

Myxothiazol exerts its effects by inhibiting the mitochondrial cytochrome bc1 complex. It binds at the quinol oxidation (Qo) site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and cellular respiration . The molecular targets involved in this mechanism are the components of the bc1 complex, including cytochrome b and the Rieske iron-sulfur protein .

Comparison with Similar Compounds

Myxothiazol is similar to other compounds that inhibit the bc1 complex, such as antimycin and stigmatellin. myxothiazol is unique in that it does not form a hydrogen bond to the Rieske iron-sulfur protein, binding instead in the ‘b-proximal’ region of the cytochrome b Qo site . This unique binding mode allows myxothiazol to inhibit electron transfer without affecting the movement of the cytoplasmic domain of the Rieske protein. Similar compounds include antimycin, stigmatellin, and other bc1 complex inhibitors .

Properties

Molecular Formula

C25H33N3O3S2

Molecular Weight

487.7 g/mol

IUPAC Name

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide

InChI

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1

InChI Key

XKTFQMCPGMTBMD-YCSHSZEBSA-N

SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC

Canonical SMILES

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC

Pictograms

Acute Toxic

Synonyms

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl-
myxothiazol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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